N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16618769
InChI: InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39)
SMILES:
Molecular Formula: C34H32N4O3
Molecular Weight: 544.6 g/mol

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide

CAS No.:

Cat. No.: VC16618769

Molecular Formula: C34H32N4O3

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide -

Specification

Molecular Formula C34H32N4O3
Molecular Weight 544.6 g/mol
IUPAC Name N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
Standard InChI InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39)
Standard InChI Key AUPFGDDBLIYSNP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • Butanamide Core: A four-carbon chain linked to a phenyl group via an amide bond, providing structural rigidity and sites for further functionalization.

  • Pyrenylethynyl Moiety: A polycyclic aromatic hydrocarbon (pyrene) connected through an ethynyl spacer, conferring strong fluorescence properties with an absorption maximum near 345 nm and emission at 395 nm.

  • Azido-PEG2 Chain: A diethylene glycol spacer terminated with an azide group (N3-\text{N}_3), enabling bioorthogonal click reactions with alkynes or strained cyclooctynes .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC34H32N4O3\text{C}_{34}\text{H}_{32}\text{N}_4\text{O}_3
Molecular Weight544.6 g/mol
IUPAC NameN-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
SolubilitySoluble in DMSO, DMF, THF; sparingly soluble in water
StabilityLight-sensitive; store at −20°C under inert gas

Synthetic Pathways and Optimization

Precursor Synthesis: 2-[2-(2-Azidoethoxy)ethoxy]ethanamine

The azido-PEG2-amine precursor is synthesized via a three-step sequence :

  • Azide Substitution: Reaction of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride with sodium azide (NaN3\text{NaN}_3) in aqueous medium at 50°C for 48 hours, yielding 2-[2-(2-azidoethoxy)ethoxy]ethanol (90.1% yield).

  • Tosylation: Treatment with tosyl chloride (TsCl\text{TsCl}) in tetrahydrofuran (THF) and sodium hydroxide (NaOH\text{NaOH}) at 0°C, producing the tosylate intermediate (98.6% yield).

  • Amination: Displacement of the tosyl group with aqueous ammonia (NH3\text{NH}_3) at 40°C for 96 hours, affording 2-[2-(2-azidoethoxy)ethoxy]ethanamine (58.8% yield) .

Final Coupling Reaction

The target compound is assembled through:

  • Amide Bond Formation: Reaction of 4-[4-(2-pyren-1-ylethynyl)phenyl]butanoic acid with the azido-PEG2-amine precursor using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF.

  • Purification: Chromatographic isolation on silica gel (eluent: chloroform/methanol 9:1) followed by recrystallization from ethyl acetate/hexane.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Azide SubstitutionNaN3\text{NaN}_3, H2_2O, 50°C90.1
TosylationTsCl\text{TsCl}, NaOH, THF, 0°C98.6
AminationNH3\text{NH}_3, THF, 40°C58.8
Amide CouplingEDC, HOBt, DMF, rt72–85*

*Estimated from analogous reactions .

Functional Applications in Biotechnology

Click Chemistry-Mediated Bioconjugation

The azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified biomolecules, enabling:

  • Antibody-Drug Conjugates (ADCs): Site-specific coupling of cytotoxic agents to monoclonal antibodies (e.g., trastuzumab) for targeted cancer therapy .

  • Fluorescent Probes: Conjugation with DBCO-fluorophores (e.g., FITC, Cy5) for super-resolution microscopy and flow cytometry .

Pyrene-Based Fluorescence Sensing

The pyrene moiety exhibits environment-sensitive emission, facilitating:

  • Lipid Bilayer Studies: Incorporation into membranes to monitor phase transitions via excimer formation.

  • Protein Aggregation Detection: Fluorescence quenching upon interaction with amyloid fibrils or misfolded proteins.

Research Findings and Experimental Data

Kinetic Analysis of Click Reactions

SPAAC reactions with DBCO derivatives proceed with second-order rate constants (k2k_2) of 0.5–1.2 M1^{-1}s1^{-1} at 25°C, outperforming copper-catalyzed azide-alkyne cycloaddition (CuAAC) in biological matrices .

Photophysical Characterization

  • Absorption: λmax=345 nm\lambda_{\text{max}} = 345\ \text{nm} (pyrene π\pi-π\pi^* transition).

  • Emission: λem=395 nm\lambda_{\text{em}} = 395\ \text{nm} (quantum yield Φ=0.45\Phi = 0.45 in THF).

Table 3: Fluorescence Properties in Solvents

Solventλem (nm)\lambda_{\text{em}}\ (\text{nm})Φ\Phi
THF3950.45
DMSO4020.38
Water4100.12

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